molecular formula C16H16ClNO2S B2423116 1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine CAS No. 1207051-51-1

1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine

Cat. No.: B2423116
CAS No.: 1207051-51-1
M. Wt: 321.82
InChI Key: FICXPEZVUPSCTG-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine is an organic compound that belongs to the class of sulfonyl pyrrolidines This compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to a pyrrolidine ring through a sulfonyl linkage

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact. Without specific data on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrolidine ring with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction, where the sulfonylated pyrrolidine reacts with a phenyl halide, such as bromobenzene, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine: Similar structure but with the chlorine atom in the para position.

    1-((3-Bromophenyl)sulfonyl)-3-phenylpyrrolidine: Similar structure but with a bromine atom instead of chlorine.

    1-((3-Chlorophenyl)sulfonyl)-3-(4-methylphenyl)pyrrolidine: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-3-phenylpyrrolidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-15-7-4-8-16(11-15)21(19,20)18-10-9-14(12-18)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICXPEZVUPSCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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